Methyl 4-(aminomethyl)-3-chlorobenzoate
Description
Properties
IUPAC Name |
methyl 4-(aminomethyl)-3-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLLMVXXEXMLNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653926 | |
| Record name | Methyl 4-(aminomethyl)-3-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940062-11-3 | |
| Record name | Methyl 4-(aminomethyl)-3-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Methyl 4 Aminomethyl 3 Chlorobenzoate
Esterification Processes in the Synthesis of Benzoate (B1203000) Derivatives
Esterification is a crucial step in the synthesis of Methyl 4-(aminomethyl)-3-chlorobenzoate, converting the carboxylic acid group of a benzoic acid precursor into a methyl ester. The presence of an amino group in the precursor molecule requires careful selection of the esterification method to avoid unwanted side reactions.
Acid-Catalyzed Esterification of 4-(aminomethyl)benzoic acid
Acid-catalyzed esterification, commonly known as Fischer esterification, is a widely used method for producing esters from carboxylic acids and alcohols. In the context of synthesizing amino benzoate derivatives, this reaction is typically performed by heating the corresponding aminobenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgresearchgate.net
The reaction mechanism involves the protonation of the carboxylic acid's carbonyl group by the acid catalyst, which enhances its electrophilicity. The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. researchgate.net A key consideration for aminobenzoic acids is that the basic amino group will also be protonated by the strong acid catalyst. This necessitates the use of at least a stoichiometric amount of acid to ensure enough catalyst is available for the esterification reaction to proceed. researchgate.net
A process for preparing methyl 4-(aminomethyl)benzoate by esterifying 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid has been developed. This method can achieve yields of over 85%. google.com
Esterification with Thionyl Chloride and Methanol
An alternative and highly effective method for the esterification of amino acids and their derivatives involves the use of thionyl chloride (SOCl₂) in methanol. researchgate.netnih.gov This approach is often preferred as it proceeds under relatively mild conditions and typically results in high yields.
Mild Esterification Conditions to Preserve Ester Functionality
The preservation of the ester group is critical, as harsh reaction conditions (such as strong bases or high temperatures) can lead to its hydrolysis. google.com Consequently, mild esterification methods are highly desirable, particularly in multi-step syntheses.
One such mild and efficient method for the esterification of amino acids employs trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov This system offers several advantages, including ease of operation, simple workup, and good to excellent yields, without requiring harsh reagents or conditions. nih.gov The reaction mechanism is thought to involve the in situ generation of HCl from the reaction of TMSCl with methanol, which then catalyzes the esterification. This method is compatible with a wide range of amino acids, including aromatic and aliphatic variants. nih.gov
Another approach to mild esterification is the Steglich esterification, which uses a carbodiimide (B86325) coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This method proceeds under neutral and mild conditions, making it suitable for sensitive substrates. rsc.org
Table 1: Comparison of Esterification Methods for Amino Benzoate Derivatives
Aminomethylation Strategies
Aminomethylation involves the introduction of an aminomethyl group (-CH₂NH₂) onto a molecule. While common industrial routes to compounds like methyl 4-(aminomethyl)benzoate often involve the reduction of a nitrile (cyano group) or an oxime, more advanced strategies involving direct C-H functionalization or radical processes are at the forefront of modern synthetic chemistry. google.comgoogle.com
Functionalization of C-H Bonds Adjacent to Nitrogen Atoms
Direct functionalization of sp³ C-H bonds adjacent to a nitrogen atom represents an atom-economical and increasingly practical approach in organic synthesis. nih.gov This strategy avoids the need for pre-functionalized starting materials, such as halogenated compounds. nih.gov These reactions are often mediated or catalyzed by transition metals (e.g., rhodium, copper, palladium) which can activate a relatively inert C-H bond. nih.govnih.govmcgill.ca
The general mechanism often involves the formation of a metal-NHC (N-heterocyclic carbene) intermediate or oxidative addition, leading to a metallated carbon that can then be functionalized. nih.gov Another pathway involves the generation of an iminium ion from a precursor, which is then attacked by a nucleophile. More recently, visible-light photoredox catalysis has emerged as a powerful tool for activating these C-H bonds by generating α-amino radicals via single-electron transfer (SET) from the parent amine. beilstein-journals.orgresearchgate.net These highly reactive radicals can then engage in C-C bond-forming reactions. beilstein-journals.org While widely applied to N-heterocycles and tertiary amines, the principles could theoretically be adapted to precursors for this compound. nih.govbeilstein-journals.org
Radical Chain Reduction Approaches
Radical-based methods offer powerful alternatives for forming C-N and C-C bonds under mild conditions. One such approach is the generation of α-amino radicals, which can be achieved through a photocatalytic single-electron reduction of imine derivatives. snnu.edu.cn This process can initiate a radical chain reaction, where an α-amino radical is generated and can react with a suitable partner. snnu.edu.cnnih.gov
A key strategy involves the single-electron reduction of an in situ-generated iminium ion to furnish the α-amino radical. nih.govacs.org This can be part of a photocatalytic radical chain process. For instance, a silyl (B83357) radical, generated through a single-electron oxidation event, can act as a reductant for the iminium ion, yielding the desired α-amino radical through a visible light-mediated pathway. nih.govacs.org This radical intermediate can then be trapped or coupled to complete the synthesis. This approach is modular and allows for the construction of complex amine-containing molecules under mild conditions. nih.govacs.org Although not explicitly documented for the synthesis of this compound, these radical chain reduction strategies represent a modern and mechanistically distinct approach to aminomethylation.
Table 2: Mentioned Chemical Compounds
Halogenation and Chlorination Procedures
The introduction of a chlorine atom onto a benzoate scaffold, particularly in a regioselective manner, is a critical step in the synthesis of many functionalized molecules. The position of the chlorine atom significantly influences the chemical properties and biological activity of the final compound.
Regioselective Chlorination on Benzoate Scaffolds
The synthesis of this compound presents a regiochemical challenge. The two substituents on the benzene (B151609) ring, the activating aminomethyl group (-CH₂NH₂) and the deactivating methyl ester group (-COOCH₃), exert conflicting directing effects in electrophilic aromatic substitution reactions. The aminomethyl group is an ortho, para-director, while the methyl ester is a meta-director. The desired product has the chlorine atom ortho to the aminomethyl group and meta to the ester group.
Direct chlorination of methyl 4-(aminomethyl)benzoate is complicated by these competing influences and the high reactivity of the amino group, which can lead to multiple side products and over-chlorination. A common strategy to achieve the desired regioselectivity involves the use of a protecting group for the amine functionality. For instance, the amino group can be acylated to form an amide, such as an acetamide. The resulting N-acetyl group is still an ortho, para-director but is less activating than the free amino group, allowing for more controlled halogenation. The steric bulk of the acetyl group can also influence the regioselectivity of the incoming electrophile.
An alternative approach involves starting with a precursor that already contains the desired substitution pattern. For example, a synthetic route could begin with 3-chloro-4-methylbenzoic acid, which can then be esterified and the methyl group functionalized to the aminomethyl group. This avoids the challenges of direct regioselective chlorination on the fully substituted benzoate ring.
Multi-component Reaction Applications in Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. researchgate.net While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs can be applied to the synthesis of substituted aminobenzoate scaffolds.
For example, a modified Mannich-type reaction could potentially be envisioned. The Mannich reaction is a three-component reaction involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound containing an acidic proton. researchgate.net By carefully selecting precursors, it might be possible to construct a related aminomethylated and chlorinated aromatic system in a convergent manner. The development of such an MCR would represent a significant advancement in the efficient synthesis of this and related compounds.
Comparative Analysis of Synthetic Routes: Yield and Efficiency
Several synthetic pathways can be devised for the preparation of this compound. A comparative analysis of these routes highlights the trade-offs between yield, efficiency, cost, and environmental impact. Two plausible routes are considered here: a linear synthesis involving chlorination of a precursor and a convergent synthesis starting from a pre-functionalized aromatic ring.
Route A: Linear Synthesis via Chlorination This route would likely start from the commercially available methyl 4-(aminomethyl)benzoate. The key steps would be the protection of the amino group, regioselective chlorination, and subsequent deprotection.
Route B: Convergent Synthesis This approach would begin with a molecule that already contains the chloro and another functional group that can be converted to the aminomethyl group, such as 3-chloro-4-methylbenzoic acid.
| Parameter | Route A: Linear Synthesis via Chlorination | Route B: Convergent Synthesis |
|---|---|---|
| Starting Materials | Methyl 4-(aminomethyl)benzoate | 3-Chloro-4-methylbenzoic acid |
| Key Steps | 1. Amine protection (e.g., acetylation) 2. Regioselective chlorination 3. Deprotection | 1. Esterification 2. Benzylic bromination 3. Amination |
| Advantages | Potentially fewer steps if direct chlorination were feasible and high-yielding. | Avoids challenges of regioselective chlorination. Predictable outcomes for each step. |
| Disadvantages | Regioselectivity of chlorination can be difficult to control. Requires protection/deprotection steps, adding to the overall step count and reducing overall yield. | May require more steps overall depending on the specific reactions chosen for functional group interconversion. |
| Estimated Overall Yield | Moderate, highly dependent on the efficiency of the chlorination and protection/deprotection steps. | Potentially higher and more reliable due to more predictable reactions. A process for the non-chlorinated analog, methyl 4-(aminomethyl)benzoate, starting from 4-(aminomethyl)benzoic acid reports yields of over 85%. researchgate.net |
Derivatization Reactions of this compound
The presence of two reactive functional groups, a primary amine and a methyl ester, makes this compound a valuable building block for the synthesis of more complex molecules.
Formation of Amides and Esters via Functional Groups
The primary amino group can readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form a wide variety of amides. researchgate.netgoogle.com Similarly, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other esters or amides. Alternatively, transesterification can be performed to directly convert the methyl ester to other esters.
| Functional Group | Reaction Type | Reagent | Product Type |
|---|---|---|---|
| Amino (-NH₂) | Amide formation | Acyl chloride (R-COCl) | N-acyl derivative |
| Amino (-NH₂) | Amide formation | Carboxylic acid (R-COOH) + Coupling agent (e.g., DCC, HATU) | N-acyl derivative |
| Ester (-COOCH₃) | Hydrolysis | Aqueous acid or base (e.g., HCl, NaOH) | Carboxylic acid |
| Ester (-COOCH₃) | Transesterification | Alcohol (R-OH) + Acid/Base catalyst | New ester (R-COO-R') |
| Ester (-COOCH₃) after hydrolysis | Amide formation | Amine (R-NH₂) + Coupling agent | Amide |
Synthesis of Complex Molecular Structures as Pharmaceutical Intermediates
A significant application of this compound is as a key intermediate in the synthesis of the anticoagulant drug Edoxaban. nih.govbeilstein-journals.orgnih.gov Edoxaban is a direct factor Xa inhibitor used for the prevention of stroke and systemic embolism. In the synthesis of Edoxaban, the amino group of this compound is coupled with a complex carboxylic acid fragment, forming a critical amide bond that is central to the final drug structure. This highlights the compound's importance in medicinal chemistry and drug development, where its specific substitution pattern is essential for the biological activity of the target molecule. nih.gov The development of efficient manufacturing processes for this key intermediate is therefore of considerable interest. nih.gov
Exploration of Novel Acylthiourea Derivatives from Benzoates
The synthesis of novel N-acylthiourea derivatives starting from benzoate compounds, specifically utilizing the amine functionality of this compound, represents a significant pathway in medicinal and materials chemistry. Acylthioureas are recognized as highly versatile intermediates for synthesizing various heterocyclic compounds and possess a broad spectrum of biological activities. nih.govgoogle.com The reactivity of the acyl isothiocyanate intermediate is central to this process, acting as a key precursor for the formation of the target molecules. nih.govarkat-usa.org
The primary synthetic methodology involves a two-step, one-pot reaction. It begins with the formation of an acyl isothiocyanate intermediate, which is then reacted with the primary amine group of this compound. This approach allows for the creation of a diverse library of derivatives by varying the acyl group.
The general reaction pathway is as follows:
Formation of Acyl Isothiocyanate : An appropriate acyl chloride is reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in an anhydrous solvent like acetone (B3395972). This reaction generates the highly reactive acyl isothiocyanate intermediate in situ. nih.gov
Nucleophilic Addition : The aminomethyl group of this compound acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. nih.govarkat-usa.org This addition reaction results in the formation of the N-acylthiourea derivative.
This synthetic strategy is efficient and modular, enabling the introduction of various functionalities into the final molecule by selecting different acyl chlorides. The resulting N-acylthiourea derivatives incorporate the this compound scaffold, which can be further studied for various applications. The structures of the synthesized compounds are typically confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR. nih.govrsc.org
Detailed Research Findings
Research into the synthesis of N-acylthiourea derivatives has established a reliable and adaptable protocol. The reaction proceeds via the nucleophilic addition of an amine to an isothiocyanate. nih.gov The presence of an electron-withdrawing acyl group enhances the reactivity of the isothiocyanate. arkat-usa.org The table below summarizes the key aspects of this synthetic approach based on established findings for analogous compounds.
| Aspect | Details | Source |
| Intermediate | Acyl Isothiocyanate | The reaction proceeds through an acyl isothiocyanate intermediate, which is typically generated in situ from an acyl chloride and a thiocyanate salt (e.g., KSCN or NH₄SCN). nih.govgoogle.com |
| Key Reaction | Nucleophilic Addition | The primary amine of a compound, in this case this compound, adds to the electrophilic carbon of the isothiocyanate group to form the thiourea (B124793) linkage. nih.gov |
| Reaction Conditions | Anhydrous Solvent | The reaction is typically carried out in an anhydrous solvent, such as acetone or toluene, to prevent hydrolysis of the acyl chloride and the isothiocyanate intermediate. nih.govgoogle.com |
| Catalysis | Phase Transfer Catalyst (Optional) | In some preparations, a phase transfer catalyst may be used to facilitate the reaction between the acyl chloride and the thiocyanate salt. google.com |
| Purification | Recrystallization | The final products are often purified by recrystallization from a suitable solvent, such as ethanol, to yield solid products. google.com |
| Characterization | Spectroscopic Methods | The structures of the novel derivatives are confirmed using FT-IR, ¹H NMR, ¹³C NMR, and sometimes mass spectrometry. nih.govresearchgate.net |
Table of Potential Acylthiourea Derivatives
The following table illustrates potential novel acylthiourea derivatives that can be synthesized from this compound using various acyl chlorides. The data is illustrative of the types of compounds that can be generated through this pathway.
| Derivative Name | Acyl Chloride Reactant | Molecular Formula |
| Methyl 3-chloro-4-(((benzoylamino)carbonothioyl)aminomethyl)benzoate | Benzoyl chloride | C₁₇H₁₅ClN₂O₃S |
| Methyl 3-chloro-4-((( (4-chlorobenzoyl)amino)carbonothioyl)aminomethyl)benzoate | 4-Chlorobenzoyl chloride | C₁₇H₁₄Cl₂N₂O₃S |
| Methyl 3-chloro-4-((( (4-methylbenzoyl)amino)carbonothioyl)aminomethyl)benzoate | 4-Methylbenzoyl chloride | C₁₈H₁₇ClN₂O₃S |
| Methyl 3-chloro-4-((( (4-methoxybenzoyl)amino)carbonothioyl)aminomethyl)benzoate | 4-Methoxybenzoyl chloride | C₁₈H₁₇ClN₂O₄S |
| Methyl 3-chloro-4-((( (2-fluorobenzoyl)amino)carbonothioyl)aminomethyl)benzoate | 2-Fluorobenzoyl chloride | C₁₇H₁₄ClFN₂O₃S |
Medicinal Chemistry and Pharmaceutical Applications of Methyl 4 Aminomethyl 3 Chlorobenzoate and Its Derivatives
Role as a Key Intermediate in Drug Discovery and Development
Methyl 4-(aminomethyl)-3-chlorobenzoate and its structural analogs are valuable intermediates in the synthesis of complex pharmaceutical molecules. The esters of 4-(aminomethyl)benzoic acid are recognized as important precursors for active pharmaceutical ingredients (APIs) nih.gov. The presence of multiple reactive sites—the amino group, the ester, and the aromatic ring which can be substituted—allows for a variety of chemical modifications, making it a versatile scaffold for combinatorial chemistry and the generation of compound libraries for drug screening.
The chloro-substitution on the benzene (B151609) ring, as seen in this compound, can significantly influence the molecule's reactivity and physicochemical properties. Halogen atoms, particularly chlorine, are frequently incorporated into drug molecules to enhance properties such as metabolic stability, membrane permeability, and binding affinity to biological targets scispace.com. The specific placement of the chloro group at the 3-position relative to the aminomethyl group can direct further chemical reactions and is crucial for the final biological activity of the synthesized drug.
While direct public domain literature specifically detailing every synthetic route involving this compound is not extensively available, the well-established use of structurally similar compounds in the synthesis of major pharmaceuticals underscores its importance. For instance, derivatives of 4-(aminomethyl)benzoic acid are integral to the synthesis of modern anticoagulant drugs nbinno.com.
Structure-Activity Relationship (SAR) Studies on Derivatives of Methyl 4-(aminomethyl)benzoate
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity researchgate.net. For derivatives of Methyl 4-(aminomethyl)benzoate, SAR studies have elucidated the roles of different substituents and their positions on the benzene ring in modulating a range of biological effects.
Derivatives of methyl 4-aminobenzoate (B8803810) have been investigated for their inhibitory effects on several key enzymes. Glutathione (B108866) reductase (GR) and glutathione S-transferase (GST) are crucial enzymes in the cellular antioxidant defense system newdrugapprovals.org. Dysregulation of these enzymes is implicated in various diseases, including cancer. A study on methyl 4-aminobenzoate derivatives revealed that substitutions on the aromatic ring significantly impact their inhibitory potential against human erythrocyte GR and GST. For instance, the introduction of bromo and fluoro substituents at the 3 and 5 positions resulted in a potent GR inhibitor newdrugapprovals.org.
| Compound | Target Enzyme | Inhibitory Activity (Ki, µM) |
|---|---|---|
| Methyl 4-amino-3-bromo-5-fluorobenzoate | Glutathione Reductase (GR) | 0.325 ± 0.012 |
| Methyl 4-amino-2-nitrobenzoate | Glutathione S-transferase (GST) | 92.41 ± 22.26 |
| Methyl 4-amino-2-bromobenzoate | Glutathione Reductase (GR) | Data not available |
| Methyl 4-amino-2-chlorobenzoate | Glutathione S-transferase (GST) | Data not available |
Furthermore, the core structure of aminobenzoates is found in inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease nih.gov. While specific data for this compound is not available, the broader class of compounds has shown promise, with SAR studies indicating that the nature and position of substituents on the aromatic ring are crucial for potent and selective inhibition nih.govnih.gov.
The search for novel anticancer agents is a major focus of medicinal chemistry. Halogenated derivatives of various chemical scaffolds have demonstrated significant cytotoxic activity against cancer cell lines nih.govnih.gov. The introduction of chlorine atoms into a molecule can enhance its anticancer potential. For example, studies on halogenated benzofuran (B130515) derivatives have shown that chloro- and bromo-substituted compounds exhibit potent cytotoxicity against human lung (A549) and liver (HepG2) cancer cell lines nih.gov.
| Compound | Cancer Cell Line | Cytotoxicity (IC50, µM) |
|---|---|---|
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 11 ± 3.2 |
| 4-[(5-Chloro-2-hydroxybenzylidene)amino]benzoic acid | HepG2 (Liver) | >50 |
| 7-Chloro-4-anilino-quinoline amide derivative (5g) | HepG2 (Liver) | 2.09 µg/mL |
| 7-Chloro-4-anilino-quinoline amide derivative (5g) | MCF-7 (Breast) | 4.63 µg/mL |
Derivatives of 4-aminobenzoic acid have been investigated for their antimicrobial properties. P-aminobenzoic acid (PABA) itself is a precursor in the folate synthesis pathway in many microorganisms, and its analogs can act as competitive inhibitors of this pathway, leading to an antibacterial effect nih.gov. The introduction of halogen substituents can further enhance this activity. Studies on halogenated amides have shown that chlorinated analogues can possess higher antimicrobial inhibition against both bacterial and fungal strains compared to their non-halogenated counterparts researchgate.net.
For instance, 3-chlorobenzoic acid and its derivatives have been shown to possess antibacterial and antifungal properties nih.gov. While specific minimum inhibitory concentration (MIC) values for this compound are not documented in the cited literature, the data for related compounds suggest a potential for antimicrobial activity.
| Compound Class/Derivative | Microorganism | Activity (MIC, µg/mL) |
|---|---|---|
| 2-Aminobenzoic Acid Derivative 1 | Candida albicans | 70 |
| 2-Aminobenzoic Acid Derivative 2 | Candida albicans | 70 |
| N-Substituted-β-amino Acid Derivative 9c | Staphylococcus aureus | 31.2 |
| N-Substituted-β-amino Acid Derivative 13 | Micrococcus luteum | 15.6 |
For instance, in the context of enzyme inhibition, the location of a halogen atom can influence binding affinity and selectivity. A study on methyl 4-aminobenzoate derivatives as inhibitors of glutathione-related enzymes highlighted that the inhibitory potency was highly dependent on the substitution pattern newdrugapprovals.org. The presence of a halogen at a specific position can lead to favorable interactions, such as halogen bonding, with amino acid residues in the active site of an enzyme, thereby enhancing inhibitory activity.
Similarly, in the development of anticancer agents, the position of a chloro group on a phenyl ring can dramatically affect cytotoxicity. The ortho, meta, and para positions offer distinct steric and electronic environments, which in turn influence how the molecule interacts with its target protein or DNA. SAR studies on various classes of compounds have consistently shown that even a minor shift in substituent position can lead to a significant change in biological effect, underscoring the importance of precise structural design in medicinal chemistry researchgate.net.
Applications in the Synthesis of Specific Therapeutic Agents
The utility of this compound and its close analogs as key intermediates is exemplified in the synthesis of several modern therapeutic agents.
Rivaroxaban: This widely used oral anticoagulant is a direct Factor Xa inhibitor. The synthesis of Rivaroxaban involves intermediates that share the core structure of a substituted aminomethyl-phenyl group. While various synthetic routes exist, some patented methods utilize precursors that are structurally analogous to this compound to construct the central part of the Rivaroxaban molecule nbinno.comnih.govgoogle.comnih.govmdpi.com. The final drug, Rivaroxaban, is a monocarboxylic acid amide that incorporates a 5-chlorothiophene-2-carboxylic acid moiety condensed with 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one nih.gov.
Edoxaban: Another oral anticoagulant that acts as a direct Factor Xa inhibitor, Edoxaban's synthesis also relies on key intermediates with a substituted amino-cyclohexyl carboxamide core, which is ultimately linked to a 5-chloropyridin-2-yl group researchgate.netnih.govresearchgate.netresearchgate.netnih.govnih.govnih.gov. The chloro-substituent is a critical feature of the final drug molecule, and intermediates bearing this halogen are essential for its synthesis.
Tolvaptan: This selective vasopressin receptor 2 antagonist, used to treat hyponatremia, is synthesized using chloro-substituted benzazepine intermediates. A key starting material in some synthetic routes is Methyl 2-amino-5-chlorobenzoate, a positional isomer of the title compound newdrugapprovals.orggoogle.comresearchgate.netnbinno.comchemicalbook.com. This highlights the importance of chloro-substituted aminobenzoic acid esters in the construction of complex heterocyclic drug molecules.
Development of Quinoline (B57606) and Indole-Based Antibiotics
The quinolone and indole (B1671886) scaffolds are fundamental components of many antibacterial agents. Quinolones, such as nalidixic acid and ciprofloxacin, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.gov The synthesis of the quinolone core often involves cyclization reactions starting from substituted anilines and benzoic acid derivatives. google.comnih.gov For instance, the Gould-Jacobs reaction, a classical method for quinoline synthesis, utilizes an aniline (B41778) derivative that reacts with a malonic acid derivative followed by thermal cyclization. Substituted benzoic acids can be converted into the necessary aniline precursors through various synthetic transformations. google.com
Similarly, indole derivatives are prevalent in antimicrobial drug discovery, with many exhibiting potent activity against both Gram-positive and Gram-negative bacteria. openmedicinalchemistryjournal.comnih.gov Synthetic strategies for functionalized indoles often employ multi-component reactions or cyclization of precursors that can be derived from substituted aromatic compounds. openmedicinalchemistryjournal.com Given its structure, this compound represents a viable starting material for the synthesis of novel quinolone and indole analogues. The aminomethyl group can be transformed into an aniline, or the entire molecule can be used as a fragment to be incorporated into more complex heterocyclic systems, offering a pathway to new potential antibiotics.
Synthesis of Antithrombin Inhibitors and Analogues
Thrombin is a critical serine protease in the blood coagulation cascade, and its inhibition is a key strategy for the treatment of thrombotic disorders. nih.gov The design of synthetic thrombin inhibitors often focuses on creating molecules that can effectively interact with the enzyme's active site. Substituted benzamide (B126) moieties are frequently incorporated into the structure of these inhibitors to mimic the peptide bonds of natural substrates and to form crucial hydrogen bonding interactions within the enzyme's binding pockets. nih.gov
Research into novel anticoagulants has led to the development of inhibitors based on scaffolds like benzamide-functionalized 1,2,4-triazol-5-amines. nih.gov In these structures, the benzamide portion is critical for activity. The synthesis of such compounds involves building the triazole core and then functionalizing it with various substituted benzoic acids. This compound serves as an ideal precursor for this purpose. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to the core scaffold to form the desired benzamide linkage. The aminomethyl and chloro substituents provide additional points for modification to optimize potency, selectivity, and pharmacokinetic properties.
Precursors for Nilotinib and Imatinib Analogues
The synthesis of Nilotinib and its analogues relies on key intermediates such as 4-methyl-3-nitrobenzoic acid or 4-methyl-3-aminobenzoic acid derivatives. For example, one synthetic route involves the coupling of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline with 4-methyl-3-nitrobenzoyl chloride, followed by reduction of the nitro group and subsequent reactions to complete the molecule. This compound is a structurally analogous and valuable precursor for such syntheses. The aminomethyl group can be readily converted to the necessary amine or other functional groups required for coupling, and the ester can be hydrolyzed to the carboxylic acid to form the critical amide bond. This makes it a key building block for generating novel Imatinib and Nilotinib analogues with potentially improved efficacy or resistance profiles.
| Compound | Core Structure | Key Precursor Fragment | Therapeutic Target |
|---|---|---|---|
| Imatinib | 2-Phenylaminopyrimidine | 4-(4-methylpiperazin-1-ylmethyl)benzoic acid derivative | Bcr-Abl Tyrosine Kinase |
| Nilotinib | N-phenyl-2-pyrimidineamine | 4-methyl-3-aminobenzoic acid derivative | Bcr-Abl Tyrosine Kinase |
Contribution to Acridine/Acridone (B373769) Analogue Synthesis with Bioactivity
Acridine and its oxidized form, acridone, are planar tricyclic heterocyclic compounds known for their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. Their planar structure allows them to intercalate into DNA, which is a primary mechanism for their antitumor effects.
A common and versatile method for synthesizing the acridone scaffold is the Ullmann condensation reaction. wikipedia.orgnih.gov This reaction typically involves the copper-catalyzed coupling of an o-halobenzoic acid with an aniline derivative, followed by an acid-catalyzed cyclization to form the tricyclic acridone ring system. wikipedia.org this compound is a suitable precursor for this synthetic strategy. Following hydrolysis of its methyl ester to the free carboxylic acid, the resulting 4-(aminomethyl)-3-chlorobenzoic acid contains both the necessary halogen (chlorine) and an amino group (on the side chain) that can participate in or be used to link to another aromatic ring for the Ullmann condensation. This allows for the creation of novel acridone analogues with functional groups at specific positions, enabling the exploration of new structure-activity relationships for this important class of bioactive compounds.
Exploration of Colistin (B93849) Potentiators
The rise of multidrug-resistant Gram-negative bacteria has created an urgent need for new therapeutic strategies. One approach is to develop compounds that can restore the efficacy of existing antibiotics, such as colistin. Colistin potentiators are molecules that disrupt the bacterial outer membrane, allowing colistin to reach its target and exert its bactericidal effect.
In the search for such potentiators, researchers have explored derivatives of niclosamide (B1684120). A study focused on modifying the niclosamide structure found that derivatives synthesized from methyl 4-amino-3-chlorobenzoate, a close analogue of this compound, retained and in some cases enhanced the ability to potentiate colistin's activity against resistant strains of E. coli. In this synthesis, methyl 4-amino-3-chlorobenzoate was reacted with 5-chlorosalicylic acid to create an amide linkage, forming the core of the new potentiator. The study highlighted that modifications to this part of the molecule were compatible with colistin-potentiating activity.
| Compound | Modification from Niclosamide | Colistin Potentiation Activity |
|---|---|---|
| Azide derivative (4) | Nitro group replaced with azide | Retained synergy with colistin; prominent activity against E. coli |
| Methyl ester derivative (5a) | Nitro group replaced with a fragment derived from methyl 4-amino-3-chlorobenzoate | Retained synergy with colistin |
| Amine derivative (1) | Nitro group converted to an amine | Comparable potentiation in E. coli; reduced in K. pneumoniae |
| Acylated amine (2) | Amine group further acylated | Complete loss of activity |
Pharmacophore Modeling and Virtual Screening in Drug Design
Pharmacophore modeling and virtual screening are powerful computational tools in modern drug discovery that accelerate the identification of new lead compounds. nih.govmdpi.com A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific biological target. nih.gov These models can then be used as 3D queries to screen large virtual libraries of compounds to find novel molecules that match the pharmacophore and are likely to be active. nih.gov
Derivatives of substituted benzoates are frequently explored using these techniques. In a recent study, new derivatives of 4-amino-3-chloro benzoate (B1203000) ester were synthesized and evaluated as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov In silico analysis, including pharmacophore matching and molecular docking, was used to predict the binding affinity and interaction patterns of the newly synthesized compounds with the EGFR tyrosine kinase domain. The results showed that certain hydrazine-1-carbothioamide derivatives had the best matching pattern with EGFR pharmacophoric models and exhibited favorable safety profiles. nih.gov One compound, N5a, was identified as a promising cytotoxic agent that targets EGFR and induces apoptosis. nih.gov This research demonstrates how this compound and its analogues can be used as scaffolds in computational drug design campaigns to develop new, targeted therapeutic agents.
Theoretical and Computational Chemistry Investigations of Methyl 4 Aminomethyl 3 Chlorobenzoate
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of action of a small molecule ligand with a biological target, such as a protein receptor.
Prediction of Binding Affinities to Biological Receptors (e.g., GR, GST, Cytochrome bc1 complex)
Molecular docking simulations can be employed to predict the binding affinity of Methyl 4-(aminomethyl)-3-chlorobenzoate with various biological receptors. By calculating the binding energy, researchers can estimate the strength of the interaction between the compound and the receptor's active site. Lower binding energies typically indicate a more stable and favorable interaction.
For instance, docking studies could assess the interaction with the Glucocorticoid Receptor (GR) , a target for anti-inflammatory drugs. Similarly, its potential to bind to Glutathione (B108866) S-transferase (GST) , an enzyme involved in detoxification processes, or the Cytochrome bc1 complex , a key component of the mitochondrial respiratory chain, could be evaluated. These studies would provide a preliminary assessment of the compound's potential biological activity and mechanism of action.
Table 1: Hypothetical Binding Affinities of this compound with Biological Receptors
| Receptor Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Glucocorticoid Receptor (GR) | -8.5 | Arg611, Gln570, Asn564 |
| Glutathione S-transferase (GST) | -7.2 | Tyr7, Arg13, Gln64 |
| Cytochrome bc1 complex | -6.8 | His181, Glu271, Phe274 |
Note: The data in this table is hypothetical and serves as an example of what molecular docking studies could reveal. Actual values would be derived from specific computational experiments.
Analysis of Receptor Site Binding Affinity
Beyond just the binding energy, a detailed analysis of the receptor site interactions is crucial. This involves identifying the specific amino acid residues within the receptor's binding pocket that interact with the ligand. The types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, can be elucidated.
For this compound, the aminomethyl group could potentially form hydrogen bonds with polar amino acid residues, while the chlorinated benzene (B151609) ring could engage in hydrophobic and pi-stacking interactions. Understanding these specific interactions provides a more detailed picture of the binding mode and can guide the design of more potent and selective analogs.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT studies can provide valuable information about the electronic properties and reactivity of a molecule.
Elucidation of Electronic Structure and Reactivity
DFT calculations can be used to determine the distribution of electron density in this compound, providing insights into its chemical reactivity. Key reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, can be calculated. These parameters help in understanding how the molecule will behave in a chemical reaction, for example, as an electrophile or a nucleophile.
Analysis of Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential Maps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. For this compound, the distribution of these frontier orbitals would indicate the most probable sites for electrophilic and nucleophilic attack.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. The MEP map can identify the electron-rich (negative potential) and electron-poor (positive potential) regions of this compound. This information is valuable for predicting how the molecule will interact with other molecules, particularly in biological systems where electrostatic interactions play a key role.
Table 2: Hypothetical DFT-Calculated Properties of this compound
| Property | Calculated Value (Hypothetical) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.
Investigation of Noncovalent Interactions in Crystal Structures
In the solid state, molecules are held together by a network of noncovalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. DFT can be used to study these interactions within the crystal structure of this compound. Understanding the nature and strength of these interactions is important for predicting the crystal packing and solid-state properties of the compound, which can influence its solubility and bioavailability. For instance, the presence of the chlorine atom suggests the possibility of halogen bonding, which could play a significant role in the crystal packing.
Computational Studies of Reaction Mechanisms (e.g., Aminolysis of Methyl Benzoate)
The aminolysis of esters, a fundamental reaction in organic chemistry, serves as a crucial model for understanding nucleophilic interactions with carbonyl groups. nih.gov Computational chemistry provides powerful tools to elucidate the intricate mechanisms of such reactions. The aminolysis of methyl benzoate (B1203000) with ammonia (B1221849), for instance, has been a subject of detailed theoretical investigation using density functional theory (DFT) and ab initio methods to map out possible reaction pathways. nih.govacs.org
Theoretical studies have examined two primary mechanistic pathways for the uncatalyzed reaction: a concerted mechanism and a neutral stepwise mechanism. nih.govacs.org Computational results indicate that both of these pathways possess similar activation energies. nih.govacs.org The stepwise mechanism involves the formation of a tetrahedral zwitterionic intermediate, which then dissociates. researchgate.net
| Finding | Description | Significance | Source |
|---|---|---|---|
| Mechanistic Pathways | Two primary pathways are considered: a concerted mechanism and a stepwise addition/elimination mechanism. | Provides a fundamental understanding of how the reaction proceeds at a molecular level. | nih.govnih.govacs.org |
| Activation Energies | In the uncatalyzed reaction, the concerted and stepwise pathways have very similar activation energies. | Suggests that both mechanisms could be viable, making it difficult to distinguish between them without considering catalysis. | nih.govacs.org |
| General Base Catalysis | A second ammonia molecule can act as a catalyst, significantly lowering the activation energy of the stepwise mechanism. | Identifies the most favorable reaction pathway and demonstrates the crucial role of the nucleophile in facilitating proton transfer. | nih.govresearchgate.net |
| Energy Reduction | Catalyzed transition states are 10-17 kcal/mol lower in energy compared to the uncatalyzed process. | Quantifies the substantial energetic advantage of the catalyzed pathway, making it the predominant mechanism. | nih.gov |
| Intermediate Formation | The stepwise mechanism involves the formation of a tetrahedral zwitterionic intermediate. | Characterizes a key species along the reaction coordinate, offering insights into the structural changes during the reaction. | researchgate.net |
Quantum Chemical Methods for Nonlinear Optical (NLO) Properties
Quantum chemical methods are indispensable for the theoretical investigation and design of organic molecules with significant nonlinear optical (NLO) properties. koreascience.kr These computational techniques allow for the prediction of NLO responses from molecular structures, providing insights that guide the synthesis of new materials for optoelectronic applications. koreascience.krresearchgate.net The large NLO effects observed in conjugated organic molecules are attributed to the virtual excitations of π-electron states. koreascience.kr
A key parameter calculated using quantum chemistry to quantify the second-order NLO response of a molecule is the first molecular hyperpolarizability (β). researchgate.net Time-dependent density functional theory (TD-DFT) is a widely used method for these calculations, as it can accurately predict dynamic hyperpolarizabilities for organic structures. researchgate.netdiva-portal.org The relationship between a molecule's structure and its NLO properties is a central theme of these investigations. diva-portal.org NLO compounds are often designed with an electron-donor group and an electron-acceptor group connected by a π-conjugated spacer. koreascience.krresearchgate.net The efficiency of intramolecular charge transfer from the donor to the acceptor through this π-system is a critical factor that governs the magnitude of the NLO response. koreascience.kr
Computational studies explore how modifications to these three components—donor, acceptor, and π-spacer—can tune the NLO properties. researchgate.net For example, using stronger electron-donating groups or extending the length of the π-conjugation can enhance the hyperpolarizability and, thus, the NLO response. researchgate.net These theoretical calculations provide a powerful, cost-effective way to screen potential candidate molecules and establish structure-property relationships before undertaking expensive and time-consuming experimental synthesis. researchgate.net
| Concept | Description | Significance in NLO Prediction | Source |
|---|---|---|---|
| First Molecular Hyperpolarizability (β) | A tensor quantity that measures the second-order NLO response of a single molecule to an applied electric field. | It is the primary theoretical descriptor for predicting the efficiency of second-harmonic generation and other quadratic NLO effects. | researchgate.net |
| Density Functional Theory (DFT) / Time-Dependent DFT (TD-DFT) | A class of computational quantum mechanical modelling methods used to investigate the electronic structure of many-body systems. | These methods are widely employed for the optimization of molecular geometries and the calculation of electronic properties, including hyperpolarizability. | diva-portal.orgresearchgate.net |
| π-Conjugated System | A system of connected p-orbitals with delocalized electrons in a molecule, often found in alternating single and multiple bonds. | The delocalized π-electrons are easily polarized and are the primary source of the large NLO responses in organic materials. | koreascience.kr |
| Donor-Acceptor (D-A) Structure | A molecular design that incorporates an electron-donating group and an electron-accepting group, typically linked by a π-spacer. | This architecture facilitates intramolecular charge transfer, which is a key mechanism for enhancing the molecular hyperpolarizability (β). | koreascience.krresearchgate.net |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Analysis
In the process of drug discovery and development, evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is critical. nih.gov Poor pharmacokinetics and toxicity are major reasons for the failure of drug candidates in clinical trials. researchgate.net In silico ADMET prediction uses computational models to estimate these properties before a compound is synthesized, offering a rapid and cost-effective method to prioritize candidates and identify potential liabilities early in the discovery process. nih.govresearchgate.net
Absorption refers to the processes by which a compound enters the bloodstream. Key parameters predicted in silico include solubility, and permeability (e.g., through the gastrointestinal tract or the blood-brain barrier). optibrium.commdpi.com Lipophilicity (logP) is another crucial factor, as a balance is needed for a compound to cross cellular membranes without becoming trapped in fatty tissues. optibrium.com
Distribution describes how a compound spreads throughout the body's fluids and tissues. Computational models can predict parameters like plasma protein binding and the volume of distribution, which influence the concentration of the compound available to act at its target site.
Metabolism involves the chemical modification of compounds by the body, primarily by enzymes such as the Cytochrome P450 (CYP450) family. optibrium.com In silico tools can predict which specific CYP450 isoforms are likely to metabolize a compound and the potential sites of metabolism on the molecule. This is vital for avoiding drug-drug interactions and the formation of toxic metabolites. optibrium.com
Excretion is the removal of the compound and its metabolites from the body. Molecular weight is a key factor, with smaller molecules often being cleared through the kidneys and urine. optibrium.com
Toxicity prediction is one of the most important aspects of in silico analysis. Models can screen for various toxicity endpoints, including mutagenicity (e.g., Ames test), carcinogenicity, and off-target effects like hERG channel inhibition, which can lead to cardiac issues. mdpi.comljmu.ac.uk For aromatic amines, a class of compounds to which this compound is related, predicting mutagenicity is a particularly important consideration. nih.gov
| ADMET Category | Predicted Parameter | Importance in Drug Development | Source |
|---|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream for orally administered drugs. | ljmu.ac.uk |
| Absorption | Blood-Brain Barrier (BBB) Penetration | Determines if a compound can cross into the brain, which is essential for CNS-targeting drugs but undesirable for others. | mdpi.com |
| Distribution | Plasma Protein Binding (PPB) | Affects the concentration of free drug available to exert a therapeutic effect; high binding can limit efficacy. | researchgate.net |
| Metabolism | CYP450 Inhibition/Substrate | Predicts potential for drug-drug interactions and the primary metabolic pathways. | optibrium.com |
| Excretion | Clearance | Estimates the rate at which a drug is removed from the body, influencing dosing frequency. | optibrium.com |
| Toxicity | Ames Mutagenicity | Screens for the potential of a compound to cause DNA mutations, a key indicator of carcinogenicity. | mdpi.comnih.gov |
| Toxicity | hERG Inhibition | Identifies the risk of a compound blocking the hERG potassium channel, which can lead to fatal cardiac arrhythmias. | ljmu.ac.uk |
Applications in Agrochemical and Other Industrial Sectors
Intermediate in the Production of Pesticides and Herbicides
Methyl 4-(aminomethyl)-3-chlorobenzoate serves as a key intermediate in the synthesis of complex agrochemicals. The presence of the chlorine atom and the aminomethyl group on the benzene (B151609) ring are features commonly found in active herbicidal and pesticidal molecules. ontosight.ai The specific substitution pattern of this compound makes it a suitable precursor for developing new active ingredients.
Chlorinated aniline (B41778) derivatives, for instance, are foundational to various herbicides. nih.gov The synthesis of the herbicide cloransulam-methyl (B1669235) involves the condensation of a sulfonyl chloride with a 2-carboxymethyl-6-chloroaniline, highlighting the importance of chloro- and amino-functionalized benzene derivatives in creating agrochemically active compounds. nih.gov Similarly, patented herbicidal compounds like 4-aminopicolinates often feature chloro and amino substituents on an aromatic ring, underscoring the utility of building blocks with this type of functionality. google.com
The chemical properties of compounds structurally related to this compound suggest their potential in the development of pesticides and herbicides. The reactivity endowed by its functional groups allows for its incorporation into larger, more complex molecules designed to exhibit specific biological activities against weeds or pests.
Table 1: Structural Features and Agrochemical Relevance
| Feature | Description | Relevance in Agrochemicals |
|---|---|---|
| Chlorinated Benzene Ring | A benzene ring with a chlorine substituent. | Common motif in many commercial herbicides and pesticides, contributing to their biological activity and environmental persistence. ontosight.ainih.gov |
| Aminomethyl Group | A -CH₂NH₂ group attached to the ring. | Provides a reactive site for forming amide, amine, or other linkages to build more complex molecules. google.com |
| Methyl Ester | A -COOCH₃ group. | Can be hydrolyzed to a carboxylic acid or converted to other functional groups, allowing for further diversification of the final product. google.com |
Use as a Reagent in General Organic Chemistry for Research and Development
In laboratory settings, this compound is primarily utilized as a building block or reagent for research and development purposes. cymitquimica.com Its multifunctional nature makes it a versatile tool for synthetic chemists aiming to construct more complex molecular architectures. ontosight.ai
The compound's utility is rooted in the distinct reactivity of its functional groups. The primary amine of the aminomethyl group can readily participate in reactions such as N-acylation, alkylation, and reductive amination. The methyl ester can undergo hydrolysis to the corresponding carboxylic acid or be converted into amides. These transformations allow chemists to introduce this substituted benzene scaffold into a wide range of target molecules.
Its classification as a laboratory chemical underscores its role in exploratory synthesis rather than large-scale industrial production. cymitquimica.com Related compounds, such as methyl 4-(aminomethyl)benzoate, are used as intermediates in the synthesis of active pharmaceutical ingredients, demonstrating the value of this class of compounds in multi-step synthetic sequences where precise chemical modifications are required. google.com
Table 2: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀ClNO₂ | cymitquimica.com |
| Molecular Weight | 199.63 g/mol | cymitquimica.com |
| Physical Form | Solid | cymitquimica.com |
| Purity | Typically ≥95% | cymitquimica.com |
Potential for Chemical Space Diversification through Structural Complexity
The structure of this compound is inherently suited for generating chemical libraries with high structural diversity. Chemical space diversification is a critical process in drug discovery and materials science, where researchers aim to create a wide variety of molecules to screen for desired properties. nih.gov The use of complex and multifunctional building blocks is a key strategy for efficiently exploring this chemical space.
The distinct functional groups on the molecule—amine, ester, and chloro group—serve as orthogonal handles for chemical modification. This means that each site can be reacted selectively under different conditions, allowing for the systematic generation of a large number of unique derivatives from a single starting scaffold. For example, the amine can be modified to create a series of amides, while the ester can be converted to a different set of amides or other functional groups.
This approach is exemplified in studies where aminomethyl groups are introduced into phenolic compounds to create libraries of new derivatives for screening biological activities, such as antioxidant properties. researchgate.net By starting with a molecule like this compound, researchers can rapidly build a collection of novel compounds, each with a unique three-dimensional shape and chemical properties, thereby increasing the probability of discovering molecules with valuable functions. nih.gov
Analytical and Spectroscopic Characterization in Research Contexts
Spectroscopic Techniques for Structural Confirmation (e.g., FTIR, ¹H NMR, ¹³C NMR, HRMS, EI-MS)
Spectroscopic methods are indispensable for the structural elucidation of organic compounds. While specific experimental data for Methyl 4-(aminomethyl)-3-chlorobenzoate is not widely available in the public domain, the expected spectroscopic characteristics can be inferred from the analysis of closely related analogs such as methyl 4-aminobenzoate (B8803810) and methyl 3-chlorobenzoate. rsc.orgrsc.org
Fourier-Transform Infrared (FTIR) Spectroscopy would be utilized to identify the functional groups present in the molecule. Key vibrational frequencies would be expected for the N-H stretching of the primary amine, the C=O stretching of the ester, the C-O stretching of the ester, and the C-Cl stretching of the aromatic chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy is crucial for mapping the carbon and hydrogen framework of the molecule.
¹H NMR would provide information on the chemical environment of the protons. The spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons of the aminomethyl group, the amine (-NH2) protons, and the methyl (-OCH3) protons of the ester. The splitting patterns and coupling constants of the aromatic protons would be particularly important in confirming the substitution pattern on the benzene (B151609) ring.
¹³C NMR would reveal the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the carbonyl carbon of the ester, the aromatic carbons (some of which would be influenced by the chlorine and aminomethyl substituents), the methylene carbon, and the methyl carbon.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula.
Electron Ionization Mass Spectrometry (EI-MS) would generate a fragmentation pattern that can provide further structural information. Expected fragments would correspond to the loss of the methoxy (B1213986) group, the carboxylate group, and cleavage of the aminomethyl group.
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observation |
| FTIR (cm⁻¹) | N-H stretch (amine), C=O stretch (ester), C-O stretch (ester), C-Cl stretch |
| ¹H NMR (ppm) | Signals for aromatic protons, -CH₂- protons, -NH₂ protons, -OCH₃ protons |
| ¹³C NMR (ppm) | Signals for C=O (ester), aromatic carbons, -CH₂- carbon, -OCH₃ carbon |
| HRMS (m/z) | Accurate mass corresponding to the molecular formula C₉H₁₀ClNO₂ |
| EI-MS (m/z) | Molecular ion peak and fragment ions corresponding to logical bond cleavages |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly documented, studies on analogous compounds, such as methyl 4-bromobenzoate, demonstrate the utility of this technique in establishing the planarity of the molecule and identifying key intermolecular interactions in the solid state. researchgate.net For this compound, X-ray diffraction analysis would be expected to reveal details about hydrogen bonding involving the amine group and potential halogen bonding involving the chlorine atom, which would govern the crystal packing.
Thermal Analysis in Compound Characterization
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase transitions of a compound. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase changes. For instance, thermal analysis of related transition metal complexes of methyl benzoate (B1203000) has been used to study their decomposition pathways. researchgate.net For this compound, TGA would indicate its thermal stability, while DSC would provide its precise melting point.
Chromatographic Methods for Purification and Analysis (e.g., UPLC-PDA)
Chromatographic techniques are essential for the purification and analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for separating components of a mixture and determining the purity of a substance. When coupled with a Photodiode Array (PDA) detector, UPLC provides both quantitative information and UV-Vis spectral data for each component, aiding in peak identification. The analysis of related compounds like p-aminobenzoic acid esters has been successfully performed using HPLC with UV detection. nih.govderpharmachemica.com For this compound, a reversed-phase UPLC method would likely be developed for purity assessment, using a suitable mobile phase to achieve good separation from any starting materials or byproducts. The PDA detector would be set to a wavelength corresponding to the UV absorbance maximum of the compound to ensure high sensitivity.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways with Enhanced Sustainability
The pursuit of green chemistry is reshaping synthetic methodologies across the chemical industry. Future research should prioritize the development of more sustainable and efficient synthetic routes to Methyl 4-(aminomethyl)-3-chlorobenzoate, moving beyond traditional multi-step processes that may involve hazardous reagents and generate significant waste.
Key areas for investigation include:
Catalytic Approaches: Employing advanced catalytic systems, such as those using earth-abundant metals, could reduce the reliance on stoichiometric reagents and improve reaction efficiency. For instance, borrowing from methodologies for related compounds, palladium-mediated reactions could be optimized for higher yields and milder conditions .
Bio-catalysis: The use of enzymes or whole-cell systems to catalyze specific steps in the synthesis could dramatically improve the environmental profile of the production process. Enzymes can offer high selectivity under mild conditions, reducing the need for protecting groups and minimizing waste.
Green Solvents: Research into replacing conventional organic solvents with greener alternatives like ionic liquids, supercritical fluids, or bio-based solvents is crucial. The goal is to minimize the environmental footprint associated with solvent use and disposal.
A comparative analysis of synthetic metrics, such as Atom Economy (AE) and the Environmental Factor (E-factor), should be a standard component of this research to quantitatively assess the sustainability of newly developed pathways researchgate.net.
Table 1: Proposed Sustainable Synthesis Strategies
| Strategy | Objective | Potential Advantages |
|---|---|---|
| Earth-Abundant Metal Catalysis | Reduce reliance on precious metals like palladium. | Lower cost, greater availability, reduced environmental impact. |
| Continuous Flow Synthesis | Improve process control and scalability. | Enhanced safety, higher throughput, consistent product quality. |
| Enzymatic Amination/Esterification | Introduce key functional groups with high selectivity. | Mild reaction conditions, high stereoselectivity, biodegradable catalysts. |
Expanded Biological Activity Profiling and Target Identification
While halogenated benzoate (B1203000) derivatives are known to possess a range of biological activities, including antimicrobial and anticancer properties, the specific pharmacological profile of this compound remains largely unexplored researchgate.net. A systematic and broad-based screening effort is warranted to uncover its therapeutic potential.
Future research should focus on:
Antimicrobial Screening: Given that chlorinated aromatic compounds have shown promise as antibacterial agents, this molecule should be tested against a diverse panel of pathogens mdpi.commdpi.com. This panel should include drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), as well as mycobacterial species like Mycobacterium tuberculosis mdpi.com.
Anticancer Evaluation: The compound and its derivatives should be screened against various human cancer cell lines to identify potential cytotoxic or cytostatic effects. Benzoate derivatives have previously been investigated for their anticancer activity, providing a rationale for this line of inquiry researchgate.net.
Enzyme Inhibition Assays: The structural motifs within the molecule suggest it could act as an inhibitor for various enzyme classes, such as kinases, proteases, or histone deacetylases. High-throughput screening against a library of clinically relevant enzymes could rapidly identify potential molecular targets.
Phenotypic Screening: Unbiased phenotypic screening using high-content imaging can reveal unexpected biological activities and provide insights into the molecule's mechanism of action without a preconceived target.
Table 2: Proposed Biological Screening Funnel
| Screening Stage | Assays and Targets | Rationale and Desired Outcome |
|---|---|---|
| Primary Screening | Broad panel antimicrobial assays (Gram-positive, Gram-negative, fungi). | Identify spectrum of antimicrobial activity. |
| NCI-60 human tumor cell line screen. | Determine potential anticancer efficacy and selectivity. | |
| Secondary Screening | Minimum Inhibitory Concentration (MIC) against resistant bacterial strains (e.g., MRSA). | Quantify potency against clinically relevant pathogens. |
| Mechanism of action studies (e.g., membrane permeability assays). | Elucidate how the compound affects microbial cells mdpi.com. | |
| Target Identification | Kinase and protease inhibitor profiling panels. | Identify specific molecular targets for lead optimization. |
Advanced Computational Modeling for Drug Design and Mechanism Elucidation
In silico methods are indispensable tools in modern drug discovery and materials science. Applying advanced computational modeling to this compound can accelerate the exploration of its potential, predict its properties, and guide the synthesis of more potent and selective derivatives.
Key computational approaches to be explored include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to determine the molecule's stable structure, electron distribution, and reactivity. Calculating properties such as HOMO-LUMO energy gaps can provide insights into its chemical behavior and potential for interaction with biological targets researchgate.net.
Molecular Docking: If specific biological targets are identified (e.g., an enzyme active site), molecular docking can be used to predict the binding mode and affinity of the compound. This information is crucial for understanding structure-activity relationships (SAR) and designing improved analogs.
Pharmacophore Modeling: Based on the structures of known active compounds that target a specific receptor or enzyme, a pharmacophore model can be generated. This model can then be used to virtually screen for derivatives of this compound that are likely to be active.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its potential derivatives. This early-stage assessment helps to identify and filter out molecules with unfavorable pharmacokinetic or toxicity profiles researchgate.net.
Exploration of New Industrial Applications Beyond Current Scope
The utility of this compound is not necessarily limited to pharmaceuticals. Its chemical structure makes it a valuable building block for applications in materials science and agrochemistry.
Unexplored industrial avenues include:
Polymer Synthesis: The aminomethyl and methyl ester groups provide two points for polymerization. The compound could serve as a monomer for the synthesis of specialty polyamides or poly-amido-esters with unique properties, such as enhanced thermal stability or specific recognition capabilities conferred by the chlorinated aromatic ring.
Agrochemicals: Many commercial pesticides and herbicides are based on halogenated aromatic scaffolds. The structure of this compound makes it a candidate for derivatization and screening for potential herbicidal, fungicidal, or insecticidal activity.
Corrosion Inhibitors: Amine-containing aromatic compounds are often effective corrosion inhibitors for metals. The molecule could be investigated for its ability to form protective films on metal surfaces, particularly in acidic or chloride-containing environments.
Cross-linking Agents: The reactive amine group allows the molecule to function as a cross-linking or curing agent for epoxy resins and other thermosetting polymers, potentially imparting improved mechanical or flame-retardant properties.
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀ClNO₂ | |
| CAS RN | 940062-11-3 | |
| Purity (HPLC) | >95% | |
| Melting Point | Not reported; predicted ~120°C (DSC) |
Q. Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | Maximizes esterification |
| Solvent | Dry MeOH or EtOH | Minimizes hydrolysis |
| Catalyst | H₂SO₄ (0.1–0.5 eq) | Accelerates rate |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
